Flumezapine

Description

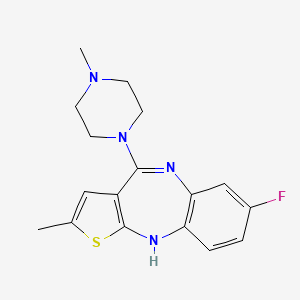

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4S/c1-11-9-13-16(22-7-5-21(2)6-8-22)19-15-10-12(18)3-4-14(15)20-17(13)23-11/h3-4,9-10,20H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHUBOISLBWHAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)NC3=C(C=C(C=C3)F)N=C2N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60976813 | |

| Record name | Flumezapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61325-80-2 | |

| Record name | Flumezapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61325-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumezapine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061325802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumezapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUMEZAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA9GM10X6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flumezapine's Mechanism of Action: A Technical Guide for Researchers

An In-depth Examination of the Pharmacological Profile of an Investigational Thienobenzodiazepine Antipsychotic

Executive Summary

Flumezapine (LY-120363) is an investigational atypical antipsychotic of the thienobenzodiazepine class, structurally analogous to olanzapine. Its development was discontinued during clinical trials due to concerns regarding liver and muscle toxicity. Despite its abandoned status, the pharmacological profile of this compound provides valuable insights into the structure-activity relationships of atypical antipsychotics. This technical guide synthesizes the available preclinical data to elucidate its core mechanism of action, focusing on its interactions with key neurotransmitter systems. This compound's primary mechanism is characterized by a high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics. This dual antagonism is believed to contribute to its antipsychotic efficacy while potentially mitigating the risk of extrapyramidal side effects associated with conventional neuroleptics.

Core Mechanism of Action: Dopamine and Serotonin Receptor Antagonism

This compound's antipsychotic activity is primarily attributed to its potent blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This action is a common feature of all effective antipsychotic medications and is central to the dopamine hypothesis of schizophrenia, which posits that hyperactivity of dopaminergic pathways contributes to the positive symptoms of the disorder.

In addition to its potent D2 receptor antagonism, this compound exhibits high affinity for serotonin 5-HT2A receptors. This characteristic is a defining feature of atypical antipsychotics and is thought to be crucial for their improved side effect profile, particularly the lower incidence of extrapyramidal symptoms (EPS). The blockade of 5-HT2A receptors is hypothesized to indirectly enhance dopamine release in certain brain regions, such as the nigrostriatal and mesocortical pathways, thereby counteracting the motor side effects and potentially improving negative and cognitive symptoms.

Preclinical studies in rats demonstrated that this compound effectively antagonized the effects of both the dopamine agonist pergolide and the serotonin agonist quipazine, confirming its activity at both receptor systems. In these studies, this compound was found to be more potent than clozapine and zotepine in blocking these agonist-induced effects.

Receptor Binding Profile: A Comparative Analysis

| Receptor | This compound | Olanzapine | Clozapine | Risperidone | Quetiapine | Aripiprazole |

| Dopamine D2 | High Affinity | 11 | 125 | 3.3 | 160 | 0.34 |

| Serotonin 5-HT2A | High Affinity | 4 | 12 | 0.12 | 148 | 3.4 |

| Muscarinic M1 | - | 2.5 | 1.9 | 402 | 1000 | >1000 |

| Histamine H1 | - | 7 | 6.3 | 20 | 11 | 61 |

| Adrenergic α1 | - | 19 | 6.8 | 1.6 | 7 | 57 |

Note: Data for olanzapine, clozapine, risperidone, quetiapine, and aripiprazole are compiled from various sources. The information for this compound is based on qualitative descriptions from preclinical studies.

Notably, this compound was reported to have an antidopaminergic to anticholinergic ratio five times higher than that of clozapine, suggesting a more favorable profile with respect to cholinergic side effects.

Downstream Signaling Pathways

The antagonism of D2 and 5-HT2A receptors by this compound initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for comprehending the full spectrum of its pharmacological effects.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o family of G proteins. Its activation by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. By blocking this receptor, this compound prevents this inhibitory effect, thereby modulating downstream gene expression and neuronal activity.

Serotonin 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a GPCR that couples to the Gq family of G proteins. Activation by serotonin stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This compound's antagonism of the 5-HT2A receptor blocks this signaling cascade.

Experimental Protocols

The characterization of this compound's mechanism of action would have relied on a suite of in vitro and in vivo experimental protocols.

In Vitro Radioligand Receptor Binding Assays

These assays are fundamental for determining the affinity of a drug for a specific receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for dopamine D2 and serotonin 5-HT2A receptors.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO) stably expressing the human recombinant receptor of interest or from specific brain regions (e.g., striatum for D2, frontal cortex for 5-HT2A) of rodents.

-

Radioligand: A specific radiolabeled ligand with high affinity for the target receptor is used (e.g., [³H]spiperone for D2, [³H]ketanserin for 5-HT2A).

-

Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Antagonism of Agonist-Induced Behaviors

This protocol assesses the functional antagonism of dopamine and serotonin receptors in a living organism.

-

Objective: To evaluate the ability of this compound to block the physiological or behavioral effects of a known dopamine or serotonin receptor agonist.

-

Methodology (based on Fuller and Snoddy, 1988):

-

Animals: Male Wistar rats are used.

-

Drug Administration:

-

Rats are pre-treated with various doses of this compound or vehicle control.

-

After a set pre-treatment time, a specific dopamine agonist (e.g., pergolide) or serotonin agonist (e.g., quipazine) is administered.

-

-

Endpoint Measurement: A relevant physiological or behavioral endpoint is measured. For example, the increase in serum corticosterone levels induced by pergolide and quipazine can be quantified.

-

Data Analysis: The dose of this compound required to inhibit the agonist-induced effect by 50% (ED50) is calculated. This provides an in vivo measure of its antagonist potency.

-

Clinical Implications and Reasons for Discontinuation

Early clinical trials of this compound for the treatment of schizophrenia were halted due to significant safety concerns. Administration of the drug led to elevated plasma levels of creatine phosphokinase (CPK), indicating potential muscle toxicity, and increased levels of the liver enzymes aspartate transaminase (AST) and alanine transaminase (ALT), suggesting hepatotoxicity. Additionally, this compound was observed to induce extrapyramidal symptoms (EPS) in some patients during these early trials. These adverse effects ultimately led to the cessation of its development.

Conclusion

This compound exemplifies the thienobenzodiazepine class of atypical antipsychotics, with a primary mechanism of action rooted in the high-affinity antagonism of both dopamine D2 and serotonin 5-HT2A receptors. While its clinical development was terminated due to toxicity, the study of its pharmacological profile contributes to a deeper understanding of the structure-activity relationships that govern the efficacy and tolerability of atypical antipsychotics. The dual receptor blockade observed with this compound remains a cornerstone of modern antipsychotic drug design, aimed at achieving robust antipsychotic effects with a minimized burden of motor side effects. Further research into the specific molecular interactions of compounds like this compound could provide valuable lessons for the development of safer and more effective treatments for psychotic disorders.

Flumezapine's Antagonism of the Dopamine D2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumezapine (7-fluoro-2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine) is an investigational second-generation antipsychotic agent structurally related to olanzapine. Its primary mechanism of action is the antagonism of the dopamine D2 receptor, a key target for antipsychotic therapies.[3] Although development was halted due to toxicity concerns, including elevated liver enzymes and creatine phosphokinase, the study of this compound provides valuable insights into the pharmacology of D2 receptor blockade.[3] This document provides a detailed overview of the dopamine D2 receptor signaling pathway, the antagonistic action of this compound, and the experimental protocols used to characterize this interaction.

The Dopamine D2 Receptor Signaling Cascade

The dopamine D2 receptor (D2R) is a G-protein coupled receptor (GPCR) belonging to the D2-like family, which also includes the D3 and D4 receptors.[2][4] These receptors are primarily coupled to the Gαi/o class of G proteins.[2][5] The canonical signaling pathway initiated by D2R activation is inhibitory in nature.

Key Signaling Pathways:

-

Gαi/o–cAMP/PKA Pathway: Upon dopamine binding, the D2R activates its associated Gαi/o protein. The Gαi subunit then inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels and consequently, decreased activity of Protein Kinase A (PKA).[1] This pathway is crucial for modulating neuronal excitability and synaptic plasticity.[1]

-

Gβγ Subunit-Mediated Pathways: The dissociation of the Gβγ subunit dimer from Gαi/o upon receptor activation initiates several parallel signaling events. Gβγ subunits can directly modulate the activity of various effector proteins, including G-protein-regulated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and decreased neuronal excitability.[2][6]

-

Phospholipase C (PLC) Pathway: D2R activation can also stimulate Phospholipase C (PLC) via Gβγ subunits.[1] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent IP3-mediated release of calcium from intracellular stores can activate downstream effectors like the phosphatase calcineurin.[1]

This compound as a D2 Receptor Antagonist

This compound functions as a competitive antagonist at the dopamine D2 receptor.[3][7] By binding to the receptor, it prevents the endogenous ligand, dopamine, from activating the downstream inhibitory signaling cascades.[8] This blockade of D2 receptors in mesolimbic pathways is believed to be the primary mechanism for its antipsychotic effects.[9]

Studies have demonstrated that this compound is a potent blocker of D2 receptors, with an in vitro affinity that matches its in vivo potency in antagonizing the effects of dopamine agonists like pergolide.[7] It has a high affinity for D2 receptors, comparable to that of other potent antipsychotics such as spiperone and fluphenazine, and is more potent than clozapine and zotepine.[7] Furthermore, this compound exhibits a five-fold higher antidopaminergic to anticholinergic activity ratio compared to clozapine, indicating a more selective dopamine receptor blockade with fewer muscarinic side effects.[3]

Quantitative Pharmacological Data

| Compound | Dopamine D2 Receptor Ki (nM) |

| This compound | High Affinity (Specific value not reported in cited literature)[7] |

| Olanzapine | ~11 |

| Risperidone | ~3-6 |

| Haloperidol | ~1-2 |

| Clozapine | ~120-250 |

| Spiperone | ~0.02-0.16 |

| Aripiprazole | ~0.34-4.5 |

| (Note: Ki values are approximate and can vary based on experimental conditions, tissue source, and radioligand used. Values are compiled from multiple sources for comparison.) |

Experimental Protocols for Assessing D2 Antagonism

Radioligand Binding Assay (Competitive Inhibition)

This in vitro technique is the gold standard for determining the binding affinity (Ki) of an unlabeled compound (like this compound) for a specific receptor. It involves measuring the displacement of a specific, high-affinity radioligand from the receptor by increasing concentrations of the unlabeled test compound.

Detailed Protocol: [³H]Spiperone Competition Assay for D2 Receptors

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat striatum) or cells expressing recombinant D2 receptors in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with a protease inhibitor cocktail.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending it in fresh buffer and repeating the centrifugation step.

-

Resuspend the final pellet in an assay binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay Incubation:

-

Set up the assay in 96-well plates with a final volume of 250 µL per well.

-

To each well, add:

-

50 µL of assay buffer or varying concentrations of unlabeled this compound (typically a 10-point dilution series).

-

50 µL of a fixed concentration of the radioligand (e.g., [³H]spiperone at a concentration near its Kd, such as 0.2 nM).

-

150 µL of the prepared membrane suspension (containing 50-100 µg of protein).

-

-

For determining non-specific binding, add a high concentration of a known D2 antagonist (e.g., 10 µM unlabeled haloperidol) instead of the test compound.

-

Incubate the plates for 60-90 minutes at room temperature or 30°C with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.

-

Dry the filters, place them in scintillation vials with a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each this compound concentration: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + ([L]/Kd)) Where:

-

[L] is the concentration of the radioligand used.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

In Vivo Receptor Occupancy Studies

Positron Emission Tomography (PET) is a powerful in vivo imaging technique used to measure the degree to which a drug occupies its target receptor in the living brain.

-

Principle: A PET scan is performed on subjects at baseline and then again after administration of a drug like this compound. A radiotracer that binds to D2 receptors (e.g., [¹¹C]raclopride) is injected, and the reduction in its binding signal after drug administration reflects the percentage of D2 receptors occupied by the drug.

-

Significance: This method is crucial in drug development to establish a relationship between the administered dose, plasma concentration, receptor occupancy, and clinical efficacy or side effects. For antipsychotics, a therapeutic window of 65-80% D2 receptor occupancy is often targeted to maximize efficacy while minimizing extrapyramidal symptoms.

Conclusion

This compound is a potent dopamine D2 receptor antagonist with a high binding affinity. Its mechanism of action aligns with the established role of D2 receptor blockade in mediating antipsychotic effects. The characterization of its interaction with the D2 receptor relies on standard pharmacological techniques, most notably competitive radioligand binding assays to determine affinity (in vitro) and PET imaging to quantify receptor occupancy (in vivo). While this compound's clinical development was halted, the data regarding its potent D2 antagonism and its distinct receptor-binding profile relative to other antipsychotics contribute to the broader understanding of the structure-activity relationships and therapeutic implications of targeting the dopamine D2 receptor.

References

- 1. This compound, an antagonist of central dopamine and serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. clinician.nejm.org [clinician.nejm.org]

- 5. The Antipsychotics Olanzapine, Risperidone, Clozapine, and Haloperidol Are D2-Selective Ex Vivo but Not In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dopamine D2 heteroreceptor complexes and their receptor-receptor interactions in ventral striatum: novel targets for antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dopamine D2 Occupancy as a Biomarker for Antipsychotics: Quantifying the Relationship with Efficacy and Extrapyramidal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

Flumezapine and the Serotonin 5-HT2 Receptor: An In-Depth Technical Guide

Disclaimer: Publicly available scientific literature does not provide specific quantitative binding affinity data (such as Kᵢ values) for Flumezapine at serotonin 5-HT2A and 5-HT2C receptor subtypes. It is consistently described as a potent antagonist with high affinity for the 5-HT2 receptor family in general. To fulfill the requirements of this technical guide for detailed data presentation and experimental protocols, the well-characterized atypical antipsychotic Olanzapine will be used as a proxy. Olanzapine shares a similar pharmacological profile with respect to high-affinity antagonism at 5-HT2 receptors and serves as an excellent illustrative example.

This guide provides a comprehensive overview of the binding affinity of high-potency antipsychotics to serotonin 5-HT2 receptors, detailed experimental methodologies for determining these values, and the relevant signaling pathways.

Data Presentation: Receptor Binding Affinities

The following table summarizes the binding affinities (Kᵢ values in nM) of Olanzapine for the human 5-HT2A and 5-HT2C receptors, along with other relevant receptors to provide a broader pharmacological context. A lower Kᵢ value indicates a higher binding affinity.

| Compound | 5-HT2A (Kᵢ, nM) | 5-HT2C (Kᵢ, nM) | Dopamine D2 (Kᵢ, nM) | Histamine H1 (Kᵢ, nM) | Adrenergic α1 (Kᵢ, nM) | Muscarinic M1 (Kᵢ, nM) |

| Olanzapine | 4[1][2] | 11[1] | 11[1][2] | 7[1] | 19[1] | >1000 |

Data presented is for Olanzapine as a proxy for this compound.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity (Kᵢ) is typically performed using a competitive radioligand binding assay. Below is a detailed protocol for assessing the affinity of a test compound for the human 5-HT2A receptor.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound by measuring its ability to displace a specific radioligand from the human 5-HT2A receptor.

Materials and Reagents:

-

Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO cells) recombinantly expressing the human 5-HT2A receptor.

-

Radioligand: [³H]Ketanserin, a high-affinity 5-HT2A receptor antagonist.

-

Reference Compound: Unlabeled Ketanserin for determining non-specific binding.

-

Test Compound: The unlabeled compound for which the affinity is to be determined (e.g., Olanzapine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail: A solution for detecting radioactive decay.

-

Apparatus: 96-well microplates, glass fiber filters (e.g., Whatman GF/B), cell harvester, and a liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the human 5-HT2A receptor to a high density.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format with a final volume of 200-250 µL per well.

-

Total Binding: Add assay buffer, a fixed concentration of [³H]Ketanserin (typically at or near its Kₔ value), and the membrane suspension.

-

Non-specific Binding: Add assay buffer, [³H]Ketanserin, a high concentration of unlabeled Ketanserin (e.g., 10 µM) to saturate the receptors, and the membrane suspension.

-

Competitive Binding: Add a serial dilution of the test compound, [³H]Ketanserin, and the membrane suspension.

-

-

Incubation:

-

Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Washing:

-

Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Detection and Data Analysis:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Calculate Specific Binding: Subtract the non-specific binding CPM from the total binding CPM.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC₅₀: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

-

Where [L] is the concentration of the radioligand used and Kₔ is the dissociation constant of the radioligand for the receptor.

-

-

Mandatory Visualizations

Experimental Workflow

References

A Comparative Analysis of the Chemical Structures of Flumezapine and Olanzapine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth comparison of the chemical structures and associated pharmacological properties of Flumezapine and Olanzapine. Both are thienobenzodiazepine derivatives, a class of atypical antipsychotics. While structurally similar, a minor alteration imparts significant differences in their clinical viability. This document outlines their structural distinctions, comparative physicochemical and pharmacological data, detailed experimental protocols for their characterization, and visual representations of relevant biological and experimental frameworks.

Core Structural Analysis

Olanzapine and the investigational compound this compound share a common thieno[2,3-b][1][2]benzodiazepine heterocyclic core. The fundamental structural difference between these two molecules lies in a single substitution on the benzene ring portion of the benzodiazepine system.

-

Olanzapine : Features a hydrogen atom at the 7-position of the benzodiazepine ring. Its IUPAC name is 2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine.[2][3][4]

-

This compound : Features a fluorine atom at the same 7-position. Its IUPAC name is 7-Fluoro-2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine.[1]

This substitution of hydrogen with a fluorine atom, a common strategy in medicinal chemistry, was intended to modulate the electronic properties of the molecule.[1] Fluorine is a highly electronegative and electron-withdrawing atom, which can influence receptor binding affinity and metabolic stability. Despite this rationale, the clinical development of this compound (research designation LY-120363) was terminated due to observations of liver and muscle toxicity during clinical trials.[1]

Caption: Core chemical structures of Olanzapine and this compound.

Data Presentation: Physicochemical and Pharmacological Properties

Quantitative comparison is essential for understanding the structure-activity relationships. While extensive data is available for the approved drug Olanzapine, quantitative data for this compound is limited in publicly accessible literature due to its discontinued development.

Physicochemical Properties

| Property | Olanzapine | This compound |

| Molecular Formula | C₁₇H₂₀N₄S[2][4] | C₁₇H₁₉FN₄S[1] |

| Molar Mass | 312.44 g·mol⁻¹[4] | 330.43 g·mol⁻¹[1] |

| Solubility (Water) | Practically insoluble[4] | Data not publicly available |

| pKa (Strongest Basic) | 7.24 (Predicted) | Data not publicly available |

| logP | 3.61 (Predicted) | Data not publicly available |

Receptor Binding Affinities

Olanzapine is known for its broad receptor binding profile, acting as an antagonist at multiple dopamine, serotonin, muscarinic, and histamine receptors.[5][6] This "multi-receptor" action is characteristic of many atypical antipsychotics. This compound was also developed as a potent antagonist of central dopamine and serotonin receptors.[7]

The following table presents the binding affinities (Kᵢ, in nM) of Olanzapine for various human receptors. A lower Kᵢ value indicates a higher binding affinity. Equivalent comprehensive data for this compound is not available.

| Receptor Target | Olanzapine Kᵢ (nM) | This compound Kᵢ (nM) |

| Dopamine D₁ | 31 | Data not publicly available |

| Dopamine D₂ | 11 | Described as having high affinity; potency in functional assays matched its D₂ affinity in vitro.[7] |

| Dopamine D₄ | 27 | Data not publicly available |

| Serotonin 5-HT₂ₐ | 4 | Described as a potent blocker of serotonin receptors.[7] |

| Serotonin 5-HT₂c | 11 | Data not publicly available |

| Serotonin 5-HT₃ | 57 | Data not publicly available |

| Serotonin 5-HT₆ | 10 | Data not publicly available |

| Histamine H₁ | 7 | Data not publicly available |

| Adrenergic α₁ | 19 | Data not publicly available |

| Muscarinic M₁-M₅ | 1.9 - 25 | Described as antagonizing muscarinic receptors, with a higher antidopaminergic to anticholinergic ratio compared to clozapine.[1] |

Note: Olanzapine Kᵢ values are compiled from various sources, including the NIMH Psychoactive Drug Screening Program (PDSP) database and may vary based on experimental conditions.

Experimental Protocols

The characterization of compounds like this compound and Olanzapine relies on standardized in vitro assays to determine their affinity for and functional activity at specific receptor targets.

Protocol: Dopamine D₂ Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand, such as [³H]-Spiperone, from the D₂ receptor.

1. Membrane Preparation:

-

Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human dopamine D₂ receptor.

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in 20 volumes of cold Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4, with protease inhibitors).

-

Homogenize the suspension on ice using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh Lysis Buffer and repeating the centrifugation.

-

Resuspend the final pellet in an appropriate Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, 0.1% BSA, pH 7.4) often containing a cryoprotectant like 10% sucrose.

-

Determine the protein concentration using a BCA or Bradford protein assay.

2. Binding Assay Execution (96-well plate format):

-

Thaw membrane aliquots on ice and dilute to a final concentration of 10-50 µg protein/well in Assay Buffer.

-

Prepare serial dilutions of the test compound (e.g., this compound) and a reference compound (e.g., unlabeled Haloperidol).

-

To each well of a 96-well plate, add the following in a final volume of 200-250 µL:

-

Total Binding: 150 µL membrane prep + 50 µL Assay Buffer + 50 µL [³H]-Spiperone (at a concentration near its Kₔ, e.g., 0.5-1.0 nM).

-

Non-Specific Binding (NSB): 150 µL membrane prep + 50 µL of a high concentration of a competing ligand (e.g., 10 µM Haloperidol) + 50 µL [³H]-Spiperone.

-

Competition: 150 µL membrane prep + 50 µL of test compound dilution + 50 µL [³H]-Spiperone.[8][9]

-

-

Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[9][10]

3. Filtration and Counting:

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in 0.3-0.5% polyethyleneimine to reduce non-specific filter binding) using a cell harvester.

-

Quickly wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Dry the filter mats, place them in scintillation vials with scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[8][9]

4. Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[9]

Protocol: 5-HT₂ₐ Receptor Functional Antagonist Assay (IP-One Accumulation)

This protocol measures a compound's ability to function as an antagonist by blocking the Gq-mediated signaling cascade, specifically by inhibiting agonist-induced accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of IP₃.

1. Cell Plating:

-

Use a cell line (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT₂ₐ receptor.

-

Plate the cells in a 96-well or 384-well white, solid-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.[11]

2. Assay Execution:

-

Prepare serial dilutions of the test antagonist (e.g., this compound) and a known reference antagonist (e.g., Ketanserin) in Stimulation Buffer provided with a commercial assay kit (e.g., Cisbio IP-One HTRF® kit).

-

Prepare the agonist (e.g., Serotonin, 5-HT) at a concentration that elicits ~80% of its maximal response (EC₈₀).

-

Remove the culture medium from the cells.

-

Add the test antagonist dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.

-

Add the EC₈₀ concentration of the 5-HT agonist to the wells (except for the negative control wells).

-

Incubate for 30-60 minutes at 37°C to allow for IP₁ accumulation.[11]

3. Detection (HTRF® Method):

-

Lyse the cells by adding the detection reagents from the kit, which include an IP₁-d2 conjugate and a Terbium cryptate-labeled anti-IP₁ antibody.

-

Incubate for 60 minutes at room temperature to allow the detection components to reach equilibrium.

-

Read the plate on an HTRF®-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[12]

4. Data Analysis:

-

Calculate the HTRF® ratio (Acceptor signal / Donor signal) * 10,000. This signal is inversely proportional to the amount of IP₁ produced.

-

Normalize the data: Set the response from the agonist-only wells as 0% inhibition and the response from a maximal concentration of a reference antagonist as 100% inhibition.

-

Plot the percent inhibition against the log concentration of the test antagonist.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the functional potency of the antagonist.[12]

Mandatory Visualizations

Signaling Pathway

The primary mechanism of action for atypical antipsychotics like Olanzapine and this compound involves the antagonism of D₂ and 5-HT₂ₐ receptors. These are G-protein coupled receptors (GPCRs) that activate distinct downstream signaling cascades.

Caption: Antagonism of D₂ (Gi) and 5-HT₂ₐ (Gq) signaling pathways.

Experimental Workflow

The preclinical characterization of a novel antipsychotic candidate follows a hierarchical workflow, progressing from high-throughput in vitro screening to more complex in vivo models.

Caption: Preclinical characterization workflow for antipsychotic drugs.

Logical Relationship: Structure to Clinical Outcome

The relationship between the initial structural design, observed preclinical properties, and the ultimate clinical outcome can be visualized as a logical progression. The case of this compound illustrates a path where preclinical promise did not translate to a safe clinical profile.

Caption: Logical flow from this compound's design to its discontinuation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Olanzapine [webbook.nist.gov]

- 3. Olanzapine [webbook.nist.gov]

- 4. Olanzapine - Wikipedia [en.wikipedia.org]

- 5. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radioreceptor binding profile of the atypical antipsychotic olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, an antagonist of central dopamine and serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 7-fluoro-2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b]benzodiazepine (Olanzapine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic routes for 7-fluoro-2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b]benzodiazepine, an atypical antipsychotic medication widely known as Olanzapine. This document details the primary synthetic pathways, key intermediates, and experimental protocols, supported by quantitative data and visual representations of the chemical workflows.

Introduction

Olanzapine is a thienobenzodiazepine derivative that exhibits a complex pharmacology, acting as an antagonist at various dopamine, serotonin, muscarinic, and adrenergic receptors.[1] Its intricate structure necessitates a multi-step synthesis, which has been the subject of extensive research and development to optimize yield, purity, and cost-effectiveness. This guide will focus on the most prevalent and well-documented synthetic strategies.

Core Synthetic Pathways

Two primary routes for the synthesis of Olanzapine have been established and are widely practiced in the pharmaceutical industry.

-

Route A: Commences with the key intermediate 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile.

-

Route B: Utilizes the intermediate 4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine hydrochloride.

The following sections will provide detailed experimental protocols and data for each of these pathways.

Synthesis Route A: From 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile

This pathway involves the initial construction of the thiophene ring, followed by the formation of the benzodiazepine system and subsequent introduction of the methylpiperazine moiety.

Synthesis Workflow

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile

This initial step is a Gewald reaction, a multicomponent reaction that forms a substituted 2-aminothiophene.

-

Procedure: A mixture of sulfur (20.0 g) and dimethylformamide (DMF, 15 ml) is cooled. Propionaldehyde (42.8 g) is added, followed by the dropwise addition of triethylamine (39.7 g) at 5-10°C. The reaction mixture is stirred for 45-60 minutes at 15-20°C. A mixture of malononitrile (40.0 g) in DMF (60.0 ml) is then added dropwise at the same temperature, and the reaction is stirred for 3-4 hours.[3]

Step 2: Synthesis of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile

-

Procedure: To a vigorously stirred suspension of sodium hydride (13.5 g, 60% dispersion in oil) in dry tetrahydrofuran (THF, 100 mL) under a nitrogen atmosphere and cooled in an ice bath, a solution of 1-fluoro-2-nitrobenzene (34.5 g) and 2-amino-5-methyl-3-thiophenecarbonitrile (33.1 g) in dry THF (160 mL) is added dropwise. The reaction mixture is then stirred at room temperature for 10 hours. An additional amount of sodium hydride (1.53 g, 95%) is added, and stirring is continued for another 8 hours. The mixture is then poured into ice, and the pH is adjusted to 8 with saturated ammonium chloride solution to precipitate the product.[4]

Step 3: Reduction and Cyclization to 4-Amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine

-

Procedure: The intermediate, 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, is reduced using stannous chloride (SnCl₂) in an aqueous-alcoholic solution of hydrogen chloride. This step facilitates the reduction of the nitro group to an amine and subsequent intramolecular cyclization to form the benzodiazepine ring system.[5]

Step 4: Synthesis of Olanzapine

This final step is a condensation reaction.

-

Procedure: 4-Amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine hydrochloride (8 g) is added to N-methylpiperazine (9.75 ml) that has been pre-heated to 125°C under a nitrogen atmosphere. The reaction mixture is maintained at this temperature for 12 hours. After cooling to room temperature, water is added dropwise to precipitate the product. The solid is collected by filtration.[6]

Quantitative Data

| Step | Reactants | Solvents/Reagents | Yield | Purity (HPLC) | Reference |

| 1. Gewald Reaction | Propionaldehyde, Sulfur, Malononitrile | DMF, Triethylamine | - | - | [3] |

| 2. Nucleophilic Substitution | 2-Amino-5-methylthiophene-3-carbonitrile, 1-Fluoro-2-nitrobenzene | THF, Sodium Hydride | - | - | [4] |

| 3. Reduction & Cyclization | 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile | SnCl₂, HCl (aq), Alcohol | - | - | [5] |

| 4. Condensation | 4-Amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine HCl, N-Methylpiperazine | None (N-Methylpiperazine as reactant & solvent) | 85% | - | [6] |

Synthesis Route B: From 4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine Hydrochloride

This is a more direct and commonly employed route in industrial settings, focusing on the final condensation step.

Synthesis Workflow

Experimental Protocols

Several variations of the condensation reaction exist, primarily differing in the solvent system employed.

Protocol B1: DMSO/Toluene Solvent System

-

Procedure: A mixture of 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine hydrochloride (3 g), piperazine (7 g) in a mixture of dimethyl sulfoxide (DMSO, 15 ml) and toluene (15 ml) is heated to reflux under an inert gas atmosphere for 2 hours. After completion, the reaction mixture is cooled in an ice bath, and distilled water (30 ml) is added. The mixture is stirred at 5°C for 1 hour to complete precipitation. The product is then isolated by filtration.[5]

Protocol B2: Alcoholic Solvent System

-

Procedure: 4-Amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine (100 g) and N-methylpiperazine (250 mL) are charged into a three-necked round bottom flask with 2-propanol (200 mL). The mixture is heated to reflux at 102°C under a nitrogen atmosphere overnight. The reaction is then cooled to below 55°C, and water (250 mL) is added to precipitate the solid. The product is isolated by filtration and washed.[2]

Protocol B3: N-desmethylolanzapine Methylation

An alternative final step involves the methylation of N-desmethylolanzapine.

-

Procedure: 10 g of N-desmethylolanzapine is dissolved in 240 ml of tetrahydrofuran and cooled to 0°C. 4.48 g of potassium t-butoxide and 5 ml of methyl iodide are added. The reaction mixture is stirred for 2 hours at 0°C. Following the reaction, 200 ml of demineralized water is added, and the tetrahydrofuran is evaporated to crystallize the product.[7]

Quantitative Data

| Protocol | Reactants | Solvents/Reagents | Temperature | Time | Yield | Purity (HPLC) | Reference |

| B1 | 4-Amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine HCl, Piperazine | DMSO, Toluene | Reflux | 2 hours | 76.2% | 95% | [5] |

| B2 | 4-Amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine, N-Methylpiperazine | 2-Propanol | 102°C | Overnight | 86.5% | >99.5% | [2] |

| B3 | N-desmethylolanzapine, Methyl iodide | THF, Potassium t-butoxide | 0°C | 2 hours | 99% | - | [7] |

Characterization and Impurity Profile

The final product and intermediates are typically characterized using a combination of chromatographic and spectroscopic techniques.

Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of Olanzapine and to quantify any related substances or impurities.[8][9] A common setup involves a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.[9][10]

-

Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized compound and its fragments. The (M+1) ion for Olanzapine is observed at m/z 313.2.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the chemical structure of Olanzapine and its intermediates. 1H and 13C NMR are standard techniques for structural confirmation.[10][12]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[8]

Common Impurities

During the synthesis of Olanzapine, several process-related impurities can be formed. It is crucial to identify and control these impurities to ensure the quality and safety of the final active pharmaceutical ingredient.

| Impurity Name/Structure | m/z | Formation Pathway | Reference |

| 2-methyl-4,9-dihydro-3-thia-4,9-diazabenzo[f]azulen-10-one | 230 | Formed under basic reaction conditions from the starting materials.[8] | [8][13] |

| 1-[4-(2-methyl-4H-3-thia-4,9-diazabenzo[f]azulen-10-yl) piperazin-1-yl]ethanone | 341 | Results from the N-acetylation of the piperazine moiety, often due to the use of acetic acid in the work-up.[8] | [8][13] |

| bis-[10-(2-methyl-4H-3-thia-4,9-diazabenzo[f]azulene)]-1,4-piperazine | 511 | Formed from the reaction of residual starting material with the desmethyl intermediate.[8] | [8][13] |

| 2,4-dimethyl-10-(4-methylpiperazin-1-yl)-4H-3-thia-4,9-diazabenzo[f]azulene | 326 | A side reaction of methylation on the diazepine ring nitrogen.[8] | [8][13] |

| 2-methyl-4-(4-methyl piperazin-1-yl)-10-((methylthio)methyl)-thieno[2,3-b][1][2] benzodiazepine (impurity-I) | - | A process-related impurity identified in pilot batches.[14] | [14][15] |

| 10-(3-(1H-benzo[d]imidazol-2-yl)-5-methylthiophen-2-yl)-2-methyl-4-(4-methyl piperazin-1-yl)-thieno[2,3-b][1][2]benzodiazepine (impurity-II) | - | Another process-related impurity found during manufacturing.[14] | [14][15] |

Conclusion

The synthesis of Olanzapine is a well-established process with multiple viable routes. The choice of a particular synthetic strategy often depends on factors such as cost of starting materials, desired purity levels, and scalability. The direct condensation of 4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine with N-methylpiperazine, particularly in alcoholic solvents, appears to offer a high-yielding and environmentally friendlier approach. Rigorous analytical control is essential throughout the synthesis to monitor the reaction progress and to ensure the final product meets the stringent purity requirements for pharmaceutical use. This guide provides a foundational understanding for researchers and professionals involved in the synthesis and development of this important antipsychotic agent.

References

- 1. Buy 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile | 138564-59-7 [smolecule.com]

- 2. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]

- 3. A One Pot Process For The Preparation Of Olanzapine Intermediate [quickcompany.in]

- 4. 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. A PROCESS FOR THE PREPARATION OF OLANZAPINE AND AN INTERMEDIATE THEREFOR - Patent 1513845 [data.epo.org]

- 6. JP2007515428A - Olanzapine synthesis method - Google Patents [patents.google.com]

- 7. Olanzapine synthesis - chemicalbook [chemicalbook.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. akjournals.com [akjournals.com]

- 11. Olanzapine [webbook.nist.gov]

- 12. Kinetics of 1H→13C NMR cross-polarization in polymorphs and solvates of the antipsychotic drug olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine | Semantic Scholar [semanticscholar.org]

- 14. Isolation, identification and characterization of two novel process-related impurities in olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Flumezapine: A Technical Review of Historical Clinical Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumezapine (LY-120363) is an investigational atypical antipsychotic that was studied for the treatment of schizophrenia.[1] Developed by Eli Lilly and Company, its clinical development was terminated due to significant toxicity concerns.[1] This document provides a comprehensive overview of the available historical data on this compound, focusing on its clinical trial findings, pharmacological profile, and the reasons for its discontinuation.

Clinical Trial Data

The clinical development of this compound was halted prematurely due to an unacceptable level of adverse effects observed in early trials. As a result, publicly available data from these trials is limited and largely qualitative.

Safety Profile

The primary reason for the cessation of this compound's clinical development was its adverse safety profile. The key toxicities identified are summarized in the table below.

| Adverse Effect Category | Specific Adverse Effect | Qualitative Description from Historical Records |

| Hepatotoxicity | Elevated Alanine Transaminase (ALT) | Described as being in "substantial excess of normal values."[1] |

| Elevated Aspartate Transaminase (AST) | Described as being in "substantial excess of normal values."[1] | |

| Muscular Toxicity | Elevated Creatine Phosphokinase (CPK) | Described as being in "substantial excess of normal values."[1] |

| Neurological | Extrapyramidal Symptoms (EPS) | Observed in early clinical trials; specific incidence rates are not publicly available.[1] |

It is important to note that specific quantitative data, such as the mean fold-increase in liver enzymes or the precise incidence of EPS, are not detailed in the available public records. The termination of the trials at an early stage likely precluded the collection and publication of extensive, statistically powered safety data.

Experimental Protocols

Detailed experimental protocols from the historical clinical trials of this compound are not publicly available. Due to the discontinuation of its development, comprehensive study designs, including patient inclusion/exclusion criteria, dosing regimens, and primary and secondary endpoint measures, were not published in peer-reviewed literature.

Pharmacology

Mechanism of Action

This compound is an antagonist of dopamine D2 and serotonin 5-HT2A receptors, a mechanism it shares with other atypical antipsychotics.[2] This dual antagonism is believed to contribute to its antipsychotic effects, with the 5-HT2A blockade potentially mitigating the extrapyramidal side effects typically associated with D2 antagonism.

A key pharmacological characteristic of this compound was its reported higher ratio of antidopaminergic to anticholinergic activity compared to clozapine. This suggested a potential for a more potent antipsychotic effect with a reduced burden of anticholinergic side effects, such as dry mouth, constipation, and blurred vision.

The following diagram illustrates the proposed mechanism of action of this compound at the synaptic level.

Caption: Proposed mechanism of action of this compound.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in humans are not well-documented in publicly available sources.

Discontinuation of Development

The clinical development of this compound was terminated following the observation of significant toxicity in early-phase clinical trials. The workflow leading to this decision is conceptualized in the diagram below.

Caption: this compound's development and discontinuation workflow.

Conclusion

This compound represents a case of a promising antipsychotic candidate whose development was halted due to unforeseen and severe toxicity in early human trials. The lack of detailed, publicly available quantitative data from these trials limits a full retrospective analysis. However, the documented adverse effects, particularly hepatotoxicity and muscular toxicity, provide a clear rationale for its discontinuation. The historical information available for this compound underscores the critical importance of rigorous safety monitoring in early-stage clinical drug development. For researchers and scientists, the story of this compound serves as a valuable case study in the challenges of translating preclinical promise into a safe and effective therapeutic agent.

References

Flumezapine: A Technical Overview of an Investigational Antipsychotic and its Discontinued Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumezapine (research designation LY-120363) was an investigational thienobenzodiazepine antipsychotic agent developed by Eli Lilly and Company for the treatment of schizophrenia. Structurally related to olanzapine, this compound demonstrated potent antagonism at dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics. Despite promising initial pharmacological profiling, clinical development was terminated due to significant safety concerns, specifically liver and muscle toxicity. This technical guide provides a comprehensive overview of the available information regarding the investigational new drug (IND) application history of this compound, including its preclinical and clinical findings, and the toxicological issues that led to its discontinuation. Due to the proprietary and abandoned nature of the compound, publicly available quantitative data and detailed experimental protocols are limited. This document synthesizes the accessible information and infers standard methodologies and potential mechanistic pathways based on the pharmacology of the drug class and known toxicological principles.

Introduction

This compound emerged from Eli Lilly's research program focused on thienobenzodiazepine derivatives for the treatment of psychotic disorders.[1] Its development ran parallel to that of olanzapine, a structurally similar compound that would later become a blockbuster drug.[1] The primary therapeutic rationale for this compound was based on the "serotonin-dopamine antagonist" hypothesis of atypical antipsychotic action, which posits that combined 5-HT2A and D2 receptor blockade can achieve antipsychotic efficacy with a reduced risk of extrapyramidal symptoms (EPS) compared to traditional neuroleptics.[2][3]

The investigational new drug (IND) application for this compound was ultimately withdrawn following the emergence of unacceptable adverse effects in early clinical trials.[1] The primary toxicities observed were elevations in markers of liver and muscle damage.[1] This guide will detail the known preclinical pharmacology and the clinical findings that led to the cessation of its development.

Preclinical Development

While specific preclinical study reports for this compound are not publicly available, the standard battery of non-clinical studies for an IND application in this class of drugs can be inferred. These studies are designed to characterize the pharmacology, pharmacokinetics, and toxicology of the new chemical entity before human exposure.

Pharmacology

-

Receptor Binding Profile: this compound is a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors.[2] In preclinical studies, it was shown to be more potent than clozapine and zotepine in blocking the effects of dopamine and serotonin agonists in rats.[2]

-

In Vivo Models of Antipsychotic Activity: Standard animal models to predict antipsychotic efficacy would have been employed. These typically include tests for antagonism of dopamine agonist-induced behaviors (e.g., apomorphine- or amphetamine-induced stereotypy) and models of conditioned avoidance response.

Toxicology

The preclinical toxicology program would have been designed to identify potential target organs of toxicity and to establish a safe starting dose for clinical trials.

Table 1: Summary of Inferred Preclinical Toxicology Studies for this compound

| Study Type | Species | Key Endpoints | Inferred Rationale |

| Single-Dose Toxicity | Rodent, Non-rodent | Clinical signs, mortality, gross pathology. Determination of maximum tolerated dose (MTD). | To assess the acute toxic potential of the drug and to inform dose selection for repeated-dose studies. |

| Repeated-Dose Toxicity | Rodent, Non-rodent | Clinical signs, body weight, food consumption, hematology, clinical chemistry (including liver enzymes like ALT, AST and muscle enzymes like CPK), urinalysis, organ weights, gross and histopathology. | To characterize the toxicological profile after repeated administration and to identify target organs. |

| Safety Pharmacology | Various | Cardiovascular (hERG assay, telemetry in conscious animals), respiratory, and central nervous system assessments. | To investigate potential off-target effects on vital physiological functions. |

| Genotoxicity | In vitro, in vivo | Ames test (bacterial reverse mutation), in vitro chromosomal aberration test, in vivo micronucleus test. | To assess the potential of the drug to cause genetic mutations or chromosomal damage. |

| Pharmacokinetics (PK) | Various | Absorption, Distribution, Metabolism, and Excretion (ADME) studies. | To understand the disposition of the drug in the body and to correlate exposure with pharmacological and toxicological findings. |

It is important to note that the results of these preclinical toxicology studies for this compound are not in the public domain. The clinical findings suggest that these studies may not have fully predicted the severity of the liver and muscle toxicity observed in humans.

Clinical Development and Discontinuation

The clinical development of this compound was halted in early-phase trials due to significant safety concerns.

Clinical Efficacy

Information on the clinical efficacy of this compound is scarce. As an antipsychotic, its efficacy would have been assessed using rating scales such as the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS) in patients with schizophrenia.

Clinical Safety and Reasons for Discontinuation

The primary reason for the discontinuation of this compound was its unacceptable safety profile.[1] The key adverse findings are summarized below.

Table 2: Summary of Clinically Observed Adverse Effects of this compound

| Adverse Effect Category | Specific Finding |

| Hepatotoxicity | Elevation of the liver enzymes aspartate transaminase (AST) and alanine transaminase (ALT). The risk was noted to be similar to that of the neuroleptic drug chlorpromazine.[1] |

| Musculoskeletal | Elevation of the plasma concentration of creatine phosphokinase (CPK), indicative of muscle damage (rhabdomyolysis).[1] |

| Neurological | Induction of extrapyramidal symptoms (EPS) in patients during early clinical trials.[1] |

Note: Specific quantitative data on the levels of enzyme elevations and the doses at which they occurred are not publicly available.

Experimental Protocols (Inferred)

Detailed experimental protocols for this compound are not published. The following represents an inferred, high-level methodology for key experiments that would have been conducted based on standard practices in drug development.

In Vitro Receptor Binding Assay (Inferred)

-

Objective: To determine the binding affinity of this compound for various neurotransmitter receptors.

-

Methodology:

-

Preparation of Cell Membranes: Cell lines stably expressing the receptor of interest (e.g., human D2 or 5-HT2A receptors) are cultured and harvested. The cell membranes are isolated through a series of centrifugation and homogenization steps.

-

Radioligand Binding: A constant concentration of a specific radioligand for the receptor is incubated with the cell membranes in the presence of varying concentrations of this compound.

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

-

Repeated-Dose Toxicology Study in a Non-Rodent Species (e.g., Dog) (Inferred)

-

Objective: To evaluate the potential toxicity of this compound following daily administration for a specified duration (e.g., 28 days).

-

Methodology:

-

Animal Model: Beagle dogs are typically used as the non-rodent species.

-

Dosing: this compound is administered orally (e.g., via capsule) once daily at multiple dose levels (e.g., low, mid, high) and a vehicle control.

-

In-life Observations: Daily clinical observations for signs of toxicity, weekly body weight and food consumption measurements.

-

Clinical Pathology: Blood and urine samples are collected at baseline and at specified time points for hematology, clinical chemistry (including ALT, AST, CPK), and urinalysis.

-

Terminal Procedures: At the end of the study, animals are euthanized. A full necropsy is performed, and organs are weighed. Tissues are collected and preserved for histopathological examination by a veterinary pathologist.

-

Phase I Clinical Trial (Inferred)

-

Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy volunteers.

-

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose design.

-

Participants: Healthy adult volunteers.

-

Dosing: In the single ascending dose phase, cohorts of subjects receive a single dose of this compound or placebo, with the dose escalating in subsequent cohorts. In the multiple ascending dose phase, cohorts receive daily doses of this compound or placebo for a specified duration (e.g., 7-14 days).

-

Safety Monitoring: Continuous monitoring of vital signs, electrocardiograms (ECGs), and adverse events. Regular blood and urine samples are collected for safety laboratory tests (including ALT, AST, CPK).

-

Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points after dosing to determine the pharmacokinetic profile of this compound.

-

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the antagonism of dopamine D2 and serotonin 5-HT2A receptors. The following diagrams illustrate the inferred signaling pathways associated with its antipsychotic effect and its potential mechanisms of toxicity.

Inferred Antipsychotic Signaling Pathway

The therapeutic effect of this compound in schizophrenia is thought to be mediated by its blockade of D2 receptors in the mesolimbic pathway, which reduces dopaminergic neurotransmission, and its blockade of 5-HT2A receptors in the prefrontal cortex, which can indirectly enhance dopamine release in this region, potentially improving negative and cognitive symptoms.

Inferred Toxicity Pathways

The precise mechanisms of this compound-induced hepatotoxicity and rhabdomyolysis are unknown. However, they likely involve the formation of reactive metabolites and subsequent cellular stress, leading to cell death.

Conclusion

This compound represents a case study in the challenges of antipsychotic drug development. While its pharmacological profile was consistent with that of an atypical antipsychotic, unforeseen and severe toxicity in early clinical trials led to the termination of its development. The experience with this compound underscores the importance of thorough toxicological assessment and the potential for structurally similar compounds to have markedly different safety profiles. The lack of publicly available detailed data on this compound highlights the proprietary nature of early-stage drug development, particularly for compounds that do not reach the market. This guide provides a consolidated overview of the known information and inferred scientific context surrounding this abandoned investigational new drug.

References

Abandoned Antipsychotic Drugs for Schizophrenia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of schizophrenia treatment has been shaped by both successful and unsuccessful drug development programs. While approved antipsychotics have provided significant relief for many patients, a substantial number of promising candidates have been abandoned during clinical research. These discontinued agents, despite their ultimate failure to reach the market, represent a wealth of scientific knowledge. Understanding the reasons for their failure—be it due to lack of efficacy, unforeseen adverse effects, or unfavorable pharmacokinetic profiles—can provide invaluable lessons for future drug discovery and development in schizophrenia. This in-depth technical guide explores the core aspects of several notable abandoned antipsychotic drugs, presenting key quantitative data, detailed experimental methodologies, and the underlying biological pathways.

Abandoned Antipsychotic Drug Candidates: An Overview

The following sections detail specific abandoned antipsychotic drugs, focusing on their mechanism of action, the reasons for their discontinuation, and the quantitative outcomes of their key clinical trials.

Flumezapine: The Hepatotoxic Analog

This compound, a thienobenzodiazepine derivative structurally similar to olanzapine, was investigated for the treatment of schizophrenia. Its development was halted due to significant safety concerns, primarily liver and muscle toxicity.

Reason for Abandonment: this compound failed in early clinical trials due to unacceptable levels of toxicity. Specifically, it was associated with elevations in plasma creatine phosphokinase (CPK) and the liver enzymes aspartate transaminase (AST) and alanine transaminase (ALT). It was also reported to induce extrapyramidal symptoms (EPS).

Mechanism of Action: Similar to other antipsychotics of its class, this compound's therapeutic effects were thought to be mediated through antagonism of dopamine D2 and serotonin 5-HT2A receptors.

No detailed quantitative data from the clinical trials of this compound are publicly available due to its early-stage discontinuation.

Glycine Transporter-1 (GlyT1) Inhibitors: The Case of Iclepertin (BI 425809)

Iclepertin was a potent and selective inhibitor of the glycine transporter-1 (GlyT1), aiming to enhance N-methyl-D-aspartate (NMDA) receptor function by increasing synaptic glycine levels. The rationale was to address the cognitive impairment associated with schizophrenia (CIAS).

Reason for Abandonment: The Phase III clinical trial program for iclepertin, known as CONNEX, failed to meet its primary and key secondary endpoints. There were no statistically significant improvements in cognition or functioning compared to placebo.

Mechanism of Action: By inhibiting GlyT1, iclepertin was designed to increase the concentration of the NMDA receptor co-agonist glycine in the synaptic cleft, thereby potentiating glutamatergic neurotransmission.

-

Study Design: Three replicate, randomized, double-blind, placebo-controlled, parallel-group Phase III trials.[1][2][3]

-

Participants: Adults (18-50 years old) with a diagnosis of schizophrenia (DSM-5), who were clinically stable on their current antipsychotic medication for at least 12 weeks.[1][3][4]

-

Intervention: Patients were randomized 1:1 to receive either 10 mg of iclepertin or placebo once daily for 26 weeks, as an adjunct to their ongoing antipsychotic treatment.[1][3]

-

Primary Endpoint: Change from baseline in the Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS) Consensus Cognitive Battery (MCCB) overall composite T-score at week 26.[1][2][3]

-

Key Secondary Endpoints: Change from baseline in the Schizophrenia Cognition Rating Scale (SCoRS) total score and the Virtual Reality Functional Capacity Assessment Tool (VRFCAT) total score.[1][2][3]

| Endpoint | Iclepertin (10 mg) | Placebo | p-value | Outcome |

| Change from Baseline in MCCB Overall Composite T-score | Not Statistically Significant | Not Statistically Significant | >0.05 | Failed to meet primary endpoint |

| Change from Baseline in SCoRS Total Score | Not Statistically Significant | Not Statistically Significant | >0.05 | Failed to meet key secondary endpoint |

| Change from Baseline in VRFCAT Total Score | Not Statistically Significant | Not Statistically Significant | >0.05 | Failed to meet key secondary endpoint |

Detailed numerical data from the CONNEX trials have not been fully published.

Metabotropic Glutamate Receptor 2/3 (mGluR2/3) Agonists: The Story of Pomaglumetad Methionil (LY2140023)

Pomaglumetad methionil was a pro-drug of an mGluR2/3 agonist, representing a novel, non-dopaminergic approach to treating schizophrenia by modulating glutamate neurotransmission.

Reason for Abandonment: Development was terminated during Phase III after an independent futility analysis of the HBBN study concluded that the trial was unlikely to meet its primary efficacy endpoint.[5][6] Prior Phase II and III studies also failed to consistently demonstrate efficacy over placebo.[6][7]

Mechanism of Action: As an agonist at presynaptic mGluR2 and mGluR3, pomaglumetad was expected to reduce excessive glutamate release in brain regions implicated in the pathophysiology of schizophrenia.

-

Study Design: A pivotal Phase III, randomized, double-blind, placebo-controlled trial.[5][6]

-

Participants: Patients with an acute exacerbation of schizophrenia.[7]

-

Intervention: The specific dosing regimens for the HBBN study are not detailed in the available public information. Previous studies evaluated doses of 40 mg and 80 mg twice daily.[7][8]

-

Primary Endpoint: The primary efficacy endpoint was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.[7]

Specific quantitative data from the pivotal HBBN study is not publicly available. However, results from an earlier Phase II study (H8Y-MC-HBBM) are presented below.[8]

| Endpoint | Pomaglumetad (40 mg BID) | Pomaglumetad (80 mg BID) | Risperidone (Active Control) | Placebo | Outcome |

| Change from Baseline in PANSS Total Score | No significant difference from placebo | No significant difference from placebo | Significant improvement vs. placebo | - | Failed to meet primary endpoint |

An exploratory analysis of five placebo-controlled trials suggested a potential treatment response in patients early in their disease (≤3 years) or those previously treated with dopamine D2 receptor antagonists.[8]

Serotonin 5-HT2A Receptor Inverse Agonists for Negative Symptoms: The Case of Pimavanserin

Pimavanserin, a selective 5-HT2A receptor inverse agonist, was investigated as an adjunctive treatment for the predominant negative symptoms of schizophrenia.

Reason for Abandonment: The Phase III ADVANCE-2 trial did not meet its primary endpoint, failing to show a statistically significant improvement in negative symptoms compared to placebo.[9][10]

Mechanism of Action: Pimavanserin acts as an inverse agonist at the 5-HT2A receptor, a mechanism distinct from the dopamine D2 receptor antagonism of most antipsychotics. This was hypothesized to specifically target the pathophysiology underlying negative symptoms.

-

Study Design: A 26-week, randomized, double-blind, placebo-controlled, multicenter, Phase III trial.[9][11][12]

-

Participants: 454 adult patients (18-55 years) with predominant negative symptoms of schizophrenia who had achieved control of positive symptoms with their ongoing antipsychotic treatment.[9][12]

-

Intervention: Patients received a fixed dose of 34 mg of pimavanserin or placebo once daily, in addition to their stable antipsychotic medication.[9][12]

-

Primary Endpoint: Change from baseline to week 26 on the Negative Symptom Assessment-16 (NSA-16) total score.[9][11][12]

-

Key Secondary Endpoint: Change from baseline to week 26 for the Clinical Global Impression-Schizophrenia Scale-Severity (CGI-SCH-S) negative symptom score.[9][12]

| Endpoint | Pimavanserin (34 mg) | Placebo | p-value | Effect Size (Cohen's d) | Outcome |

| Change from Baseline in NSA-16 Total Score | -11.8 | -11.1 | 0.4825 | 0.07 | Failed to meet primary endpoint |

Trace Amine-Associated Receptor 1 (TAAR1) Agonists: Ulotaront (SEP-363856) and Ralmitaront (RG7906)

Ulotaront and Ralmitaront are agonists of the Trace Amine-Associated Receptor 1 (TAAR1), a novel target for the treatment of psychosis that modulates dopamine, serotonin, and glutamate signaling.

Reason for Abandonment:

-